Dehydrodivanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Biological Activities

Several studies have explored the biological activities of DDV, revealing promising properties:

- Antioxidant activity: DDV exhibits free radical scavenging activity, which helps protect cells from oxidative damage linked to various chronic diseases. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation in cell cultures and animal models [].

- Anti-inflammatory activity: DDV has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators in cells. Studies suggest its potential in mitigating inflammatory conditions like arthritis and inflammatory bowel disease [].

- Antifungal and antimicrobial activity: Research indicates that DDV possesses antifungal and antimicrobial properties against various pathogens. Studies have reported its effectiveness against fungal strains and bacteria, suggesting its potential application in developing new antifungal and antibacterial agents [].

- Anticancer potential: DDV has shown promise in inhibiting the growth and proliferation of cancer cells in certain studies. However, further research is needed to understand the underlying mechanisms and potential therapeutic applications [].

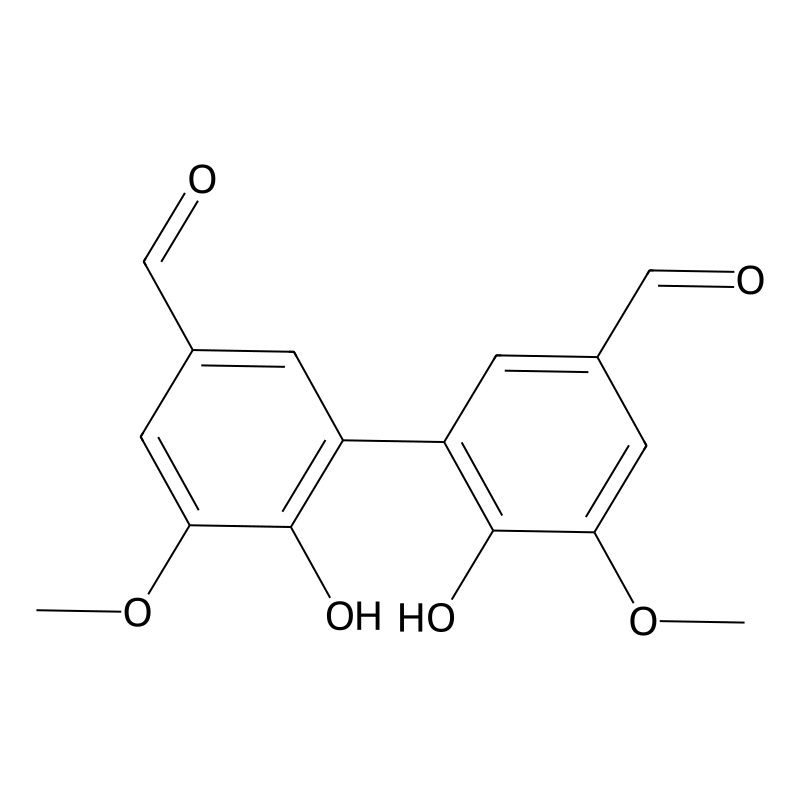

Dehydrodivanillin, chemically known as 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, is a dimeric compound derived from vanillin. It is characterized by its unique structure, which consists of two benzene rings linked by a carbon-carbon bond and functional groups that include hydroxyl and methoxy groups. This compound is primarily found in trace amounts in vanilla pods and is also a product of lignin degradation in various biological systems .

The primary focus of dehydrodivanillin research revolves around its antioxidant properties. The presence of the two aldehyde groups in its structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage []. However, the detailed mechanism of action within biological systems needs further investigation.

- Reduction Reactions: Dehydrodivanillin can be enzymatically converted to vanillin through reduction processes facilitated by specific microorganisms .

- Oxidation Reactions: The presence of aldehyde groups allows for oxidation to form carboxylic acids or other derivatives.

- Condensation Reactions: Under certain conditions, dehydrodivanillin can participate in condensation reactions leading to the formation of larger oligomers or polymers .

Research indicates that dehydrodivanillin exhibits various biological activities:

- Antimicrobial Properties: It has shown potential antimicrobial effects against certain bacteria and fungi.

- Antioxidant Activity: The compound possesses antioxidant properties, which can help in scavenging free radicals and protecting cells from oxidative stress.

- Metabolism: Dehydrodivanillin can be metabolized by anaerobic bacteria, highlighting its potential role in bioremediation and environmental applications .

Several synthesis methods have been developed for dehydrodivanillin:

- Chemical Synthesis: Traditional organic synthesis techniques can yield dehydrodivanillin from vanillin through specific reaction pathways involving oxidation and condensation.

- Biological Synthesis: Microbial fermentation processes can convert lignin-derived substrates into dehydrodivanillin, showcasing a sustainable approach to its production .

- Polymerization Techniques: Recent studies have focused on synthesizing dehydrodivanillin-based polymers, which exhibit unique optical properties suitable for electronic applications .

Dehydrodivanillin has diverse applications across various fields:

- Food Industry: Used as a flavoring agent due to its aromatic properties.

- Materials Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their fluorescence characteristics .

- Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activities.

Interaction studies have revealed important insights into how dehydrodivanillin interacts with biological systems:

- Microbial Interactions: Studies have shown that certain anaerobic bacteria can effectively degrade dehydrodivanillin, suggesting its role in microbial metabolism and potential environmental applications .

- Enzymatic Conversions: Research indicates that specific enzymes can facilitate the conversion of dehydrodivanillin to vanillin, which may have implications for biotechnological applications in flavor production .

Several compounds share structural similarities with dehydrodivanillin. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Vanillin | C8H8O3 | Primary flavor compound found in vanilla; simpler structure. |

| Divanillin | C16H14O6 | Dimer of vanillin; similar but has additional functional groups. |

| Lignin | Complex polymer | Natural polymer; significantly larger and more complex than dehydrodivanillin. |

| Eugenol | C10H12O3 | Found in clove oil; similar aromatic properties but different functional groups. |

Dehydrodivanillin stands out due to its unique dimeric structure and the presence of multiple functional groups that enhance its reactivity and potential applications compared to these similar compounds.

Defining the Significance of Dehydrodivanillin in Biomolecular and Material Sciences

Dehydrodivanillin (6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde) occupies a unique position at the intersection of biomolecular and material sciences due to its distinctive chemical architecture and functional versatility. This compound has garnered significant attention as a precursor for various chemical syntheses, particularly in the field of polymer chemistry and biochemistry. The molecule's biphenyl structure, with strategic positioning of hydroxyl, methoxy, and aldehyde functional groups, contributes to its high reactivity and applicability across diverse scientific domains.

The significance of dehydrodivanillin extends beyond its structural characteristics to its biological and environmental implications. As a naturally occurring compound found in trace amounts in vanilla pods and a product of lignin degradation, dehydrodivanillin serves as an important model for understanding lignin-derived compounds and their potential applications. Its biodegradability under anaerobic conditions, mediated by specialized bacteria like Fusobacterium varium, positions it as an environmentally relevant compound in bioremediation strategies. Additionally, its antioxidant properties highlight its potential value in pharmaceutical and food preservation applications.

In materials science, dehydrodivanillin has emerged as a promising compound for developing novel functional materials. Its thin films exhibit a wide optical bandgap (>3 eV) and semiconducting properties, making it suitable for optoelectronic devices. These properties, combined with its natural origin, make dehydrodivanillin an attractive candidate for sustainable materials development in an era increasingly focused on eco-friendly alternatives to petroleum-based compounds.

Historical Context: Evolution of Research Interests from Lignin-Derived Compounds to Functional Materials

The scientific journey of dehydrodivanillin reflects a broader evolution in research interests, transitioning from fundamental studies of lignin-derived compounds to the exploration of their potential as functional materials. Initially, research on dehydrodivanillin was primarily focused on understanding its role as a product of lignin degradation and its presence in natural sources like vanilla pods. As a component derived from lignin, which is the second most abundant natural polymer after cellulose, dehydrodivanillin initially attracted attention primarily from researchers studying plant biochemistry and lignin valorization strategies.

The historical progression of dehydrodivanillin research parallels the development of lignin valorization approaches. Early studies centered on oxidative depolymerization of lignin, which represented a classical process for converting lignin into valuable aromatic compounds, including vanillin and its derivatives. The Norwegian company Borregaard AS pioneered industrial production of vanillin from lignosulfonate through oxidation processes, which eventually led to increased interest in dimeric structures like dehydrodivanillin.

As analytical techniques advanced through the late 20th and early 21st centuries, researchers gained better tools to characterize dehydrodivanillin's structure and properties. Multi-dimensional NMR spectroscopic techniques enabled complete structural characterization, correcting previously reported 13C-NMR values and providing deeper insights into its molecular architecture. This improved structural understanding facilitated the exploration of dehydrodivanillin's potential beyond its role as a lignin degradation product.

The paradigm shift toward functional materials research occurred as scientists recognized dehydrodivanillin's unique structural features and their implications for material properties. By 2009, researchers had begun investigating the electrical and optical characteristics of dehydrodivanillin thin films, revealing their semiconductor properties and wide optical bandgap. This discovery opened new avenues for applications in electronic devices and functional materials, representing a significant evolution from viewing dehydrodivanillin merely as a lignin derivative to recognizing it as a valuable building block for advanced materials.

The most recent phase in this evolutionary trajectory has seen dehydrodivanillin emerge as a platform for developing biobased polymers and materials. Research published in 2020 demonstrated the synthesis of divanillin-based polyazomethines, highlighting the compound's potential for creating sustainable alternatives to petroleum-based polymers. This shift reflects the broader scientific trend toward sustainable chemistry and the circular bioeconomy, positioning lignin-derived compounds like dehydrodivanillin at the forefront of efforts to develop renewable and biodegradable materials.

Enzymatic Oxidative Dimerization of Vanillin

Laccase-Mediated Catalysis: Mechanisms and Efficiency

Laccase-mediated synthesis of dehydrodivanillin represents one of the most efficient enzymatic approaches for vanillin dimerization [7] [11] [30]. The mechanism involves the oxidation of vanillin phenolic substrates through the concomitant reduction of oxygen to water, catalyzed by multicopper oxidases [7]. The process initiates with the formation of phenoxy radicals from vanillin monomers, which subsequently undergo oxidative coupling to form the dimeric structure [8] [30].

The laccase from Funalia trogii demonstrates exceptional catalytic efficiency, achieving almost quantitative conversion to dehydrodivanillin with yields exceeding 95 percent [16] [35]. This remarkable performance significantly surpasses other fungal laccases and commercial peroxidases tested under comparable conditions [16] [35]. The superior activity of Funalia trogii laccase is attributed to its high stability and oxidative potential, particularly under harsh reaction conditions that severely inhibit other enzymatic systems [35].

Trametes versicolor laccase provides an alternative enzymatic route with well-established optimization parameters [11] [30]. Under optimal conditions using acetone and buffer systems at pH 5, this enzyme achieves yields exceeding 80 percent for dehydrodivanillin formation [11] [30]. The reaction proceeds at room temperature in oxygen-saturated solutions, with enzyme loadings ranging from 20 to 100 units per 1.5 grams of vanillin substrate [11] [30]. The selectivity and yield of laccase-catalyzed coupling reactions depend critically on reaction conditions, including enzyme dosage, solvent composition, pH, and oxygen saturation [11] [30].

The enzymatic mechanism follows a defined pathway where vanillin undergoes initial oxidation to form phenoxy radicals [7] [8]. These radicals preferentially couple at the 5 and 5-prime positions of the aromatic rings, resulting in the formation of symmetric dehydrodivanillin dimers [7] [11]. The reaction kinetics demonstrate first-order dependence on both vanillin concentration and dissolved oxygen levels under alkaline conditions [42].

| Laccase Source | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Funalia trogii | Aqueous phase, room temperature | >95 | Hours | Highest conversion, enzyme stability |

| Trametes versicolor | pH 5, acetone/buffer (10:90) | >80 | 24 hours | Well-studied, selective coupling |

| Basidiomycetes (various) | Two-phase organic systems | >95 | Variable | Effective under harsh conditions |

Peroxidase-Catalyzed Reactions: Comparative Analysis with Laccase Systems

Peroxidase-catalyzed dehydrodivanillin synthesis offers an alternative enzymatic approach with distinct mechanistic characteristics compared to laccase systems [8] [19]. Horseradish peroxidase represents the most commonly studied enzyme in this category, utilizing hydrogen peroxide as the oxidizing agent rather than molecular oxygen [19]. The peroxidase mechanism involves the formation of compound I and compound II intermediates during the catalytic cycle, leading to vanillin radical formation and subsequent dimerization [8].

Comparative studies between laccase and peroxidase systems reveal significant differences in catalytic efficiency and reaction requirements [16]. While laccase systems achieve superior yields with Funalia trogii demonstrating over 95 percent conversion, peroxidase-catalyzed reactions typically exhibit more variable yields depending on hydrogen peroxide concentration and reaction conditions [16] [19]. The peroxidase system requires careful control of hydrogen peroxide levels to prevent substrate degradation while maintaining optimal catalytic activity [19].

Soybean peroxidase has been identified as an effective catalyst for vanillin oxidative coupling, providing an alternative to horseradish peroxidase with potentially improved stability characteristics . The enzyme demonstrates capability for dehydrodivanillin formation under controlled conditions, though specific yield data varies with reaction parameters . The peroxidase-catalyzed pathway involves initial formation of vanillin radicals followed by radical coupling reactions to generate the dimeric product [8].

The comparative analysis reveals that laccase systems generally provide superior selectivity and higher yields compared to peroxidase-catalyzed reactions [16]. Laccase-mediated processes offer the advantage of using molecular oxygen as the sole oxidizing agent, eliminating the need for hydrogen peroxide addition and associated decomposition issues [7] [30]. Additionally, laccase systems demonstrate better tolerance to reaction conditions and substrate concentrations that may inhibit peroxidase activity [16].

Reaction kinetics studies indicate that peroxidase-catalyzed vanillin dimerization follows different kinetic patterns compared to laccase systems [8]. The peroxidase mechanism shows dependence on hydrogen peroxide concentration and exhibits potential for substrate inhibition at elevated vanillin concentrations [19]. These kinetic differences necessitate distinct optimization strategies for peroxidase-based synthesis protocols [8].

Microbial Production Strategies

Anaerobic Bacterial Systems: Isolation and Optimization

Anaerobic bacterial systems present a unique approach to dehydrodivanillin metabolism, primarily focused on degradation pathways that provide insights into potential synthesis routes [13] [14] [15]. A novel strictly anaerobic, gram-negative, non-spore-forming bacterium has been isolated from cow ruminal fluid, demonstrating exceptional dehydrodivanillin-degrading activity [13] [15]. This organism exhibits remarkable capability to degrade dehydrodivanillin along with other lignin-related compounds including ferulic acid, dehydrodiisoeugenol, guaiacoxyacetic acid, vanillin, and veratrylglycerol-beta-guaiacyl ether [13] [15].

The isolated anaerobic strain achieves degradation rates ranging from 14 to 83 percent within 2 days under strictly anaerobic conditions [13] [15]. The bacterium demonstrates a growth yield of 151.5 grams dry weight of cells per mol of dehydrodivanillin utilized, indicating highly efficient substrate utilization [13] [15]. Characterization studies revealed that this strain represents a distinct species, differing from known Fusobacterium and Clostridium species [13] [15].

Optimization studies have identified critical factors affecting bacterial growth and dehydrodivanillin degradation efficiency [13] [14]. The addition of 1 percent glucose and peptone to synthetic medium stimulates bacterial growth but paradoxically slows dehydrodivanillin degradation rates [13]. Conversely, the presence of 0.1 percent yeast extract enhances both cell growth and dehydrodivanillin degradation, suggesting optimal nutritional balance for metabolic activity [13] [15].

Acclimation protocols significantly improve bacterial performance, with anaerobic microflora adapted to dehydrodivanillin for 2 weeks showing degradation rates eight times higher than initial levels [14]. This dramatic improvement demonstrates the potential for metabolic adaptation and optimization of bacterial systems for enhanced dehydrodivanillin processing [14]. The acclimated microflora achieves 25 percent biodegradation of dehydrodivanillin within 2 days at 37 degrees Celsius under strictly anaerobic conditions [14].

Metabolic pathway analysis has identified key degradation intermediates including dehydrodivanillic acid, vanillic acid, and 5-carboxyvanillic acid as aromatic compounds, along with cyclohexanecarboxylic acid and cyclohexanol as alicyclic products [13] [15]. These findings provide valuable insights into the biochemical mechanisms underlying dehydrodivanillin metabolism and potential targets for pathway engineering [13].

| Bacterial Characteristics | Performance Metrics | Optimization Factors |

|---|---|---|

| Gram-negative, fusiform, rod-shaped | 14-83% degradation in 2 days | Temperature: 37°C |

| Strictly anaerobic, non-spore-forming | Growth yield: 151.5 g cells/mol substrate | pH: Neutral conditions |

| Isolated from cow ruminal fluid | Substrate range: 6 lignin-related compounds | Nutrients: 0.1% yeast extract optimal |

| Distinct from known Fusobacterium/Clostridium | Acclimation improves rates 8-fold | Acclimation: 2 weeks adaptation period |

Fungal Strains: Comparative Efficacy in Dehydrodivanillin Synthesis

Fungal strains represent the primary microbial platform for enzymatic dehydrodivanillin synthesis, with several species demonstrating exceptional laccase production capabilities [16] [37] [40]. Trametes versicolor stands as the most extensively studied white-rot fungus for laccase production, known for its ability to produce extracellular enzymes including laccase, manganese-peroxidase, and lignin-peroxidase [37]. Submerged cultivation studies on glucose, fructose, and sucrose substrates have established optimal growth parameters for maximum enzyme production [37].

Mathematical modeling of Trametes versicolor growth reveals distinct kinetic parameters for different carbon sources [37]. The organism exhibits maximum specific growth rates of 0.14 per hour on glucose and 0.37 per hour on fructose, with corresponding substrate saturation constants of 8.06 and 54.8 grams per cubic decimeter respectively [37]. These parameters provide essential data for bioreactor design and process optimization for large-scale laccase production [37].

Aspergillus luchuensis presents an alternative fungal platform with demonstrated vanillin production capabilities through phenolic compound biotransformation [20]. This species naturally produces vanillin through ferulic acid side chain cleavage via Coenzyme A and feruloyl-CoA hydratase/lyase pathways [20]. The organism also demonstrates capability for vanillin production through neutral hexose hydrolysis of vanillin glucoside, providing multiple metabolic routes for vanillin-related compound synthesis [20].

Comparative efficacy studies among basidiomycete laccases reveal significant variations in oxidative potential and substrate specificity [16] [35]. Funalia trogii demonstrates superior performance with almost quantitative conversion exceeding 95 percent for dehydrodivanillin production, while maintaining enzyme stability under harsh conditions that inhibit other fungal enzymes [16] [35]. This exceptional performance makes Funalia trogii the preferred organism for industrial-scale dehydrodivanillin synthesis applications [35].

Pichia pastoris has emerged as a promising heterologous expression platform for laccase production enhancement [31]. Novel strategies utilizing vanillin-induced stress response mechanisms have achieved laccase activity levels of 285.7 units per liter, representing 18 to 60 percent improvement over control systems [31]. The enhanced laccase production results from increased transcription levels of laccase genes, demonstrating the potential for genetic engineering approaches to optimize enzyme production [31].

Process optimization for fungal laccase production involves multiple parameters including pH, methanol concentration, copper concentration, peptone levels, agitation speed, and medium volume [34]. Under optimal conditions, recombinant Pichia pastoris achieves laccase activity of 12,344 units per liter by day 15 of cultivation [34]. The purified enzyme demonstrates optimal activity at pH 5.0 with guaiacol substrate and maintains stability in the pH range of 4.5 to 6.0 [34].

Chemical Synthesis Approaches

Solvent Systems and Oxidizing Agents: Impact on Yield and Purity

Chemical synthesis of dehydrodivanillin employs various oxidizing agents and solvent systems, with significant impact on reaction yield and product purity [4] [9] [22]. The most effective chemical approach utilizes iron(II) sulfate-catalyzed sodium persulfate oxidative coupling in aqueous solution [4]. This method achieves 87.5 percent yield within 30 minutes at 80 degrees Celsius, representing a substantial improvement over traditional approaches requiring multiple days [4].

Sodium persulfate has emerged as the preferred oxidizing agent due to its water solubility, industrial availability, and cost-effectiveness [4]. The optimized protocol employs 6 grams vanillin with 0.2 grams iron(II) sulfate heptahydrate and 5 grams sodium persulfate in 400 milliliters water [4]. The elevated temperature of 80 to 100 degrees Celsius proves critical for complete coupling reaction within the shortened timeframe [4].

Potassium persulfate represents an alternative oxidizing system with demonstrated effectiveness in vanillin dimerization [9] [22]. Research utilizing potassium persulfate with iron(II) sulfate catalyst achieves excellent conversions under optimized conditions [9]. The microwave-assisted variant of this approach accomplishes 95 percent yield within 5 minutes, demonstrating exceptional efficiency for rapid synthesis applications [22].

Iron(III) chloride provides a classical oxidizing approach for vanillin coupling reactions, though typically requiring organic solvents and elevated temperatures [4]. While this method demonstrates reliable chemistry for dehydrodivanillin formation, it lacks the environmental advantages and reaction efficiency of persulfate-based systems [4]. The iron(III) chloride approach generally requires longer reaction times and produces lower yields compared to optimized persulfate protocols [4].

Solvent system selection critically influences reaction outcomes, with aqueous systems providing optimal sustainability and processing advantages [4] [22]. Water-based reactions eliminate organic solvent requirements, reduce waste generation, and simplify product isolation through precipitation [4]. The aqueous approach allows direct filtration and washing of dehydrodivanillin precipitates, streamlining purification procedures [4].

Microwave-assisted synthesis represents a significant advancement in reaction efficiency and energy utilization [22]. The microwave protocol combines continuous flow with mechanochemistry, achieving excellent conversion, selectivity, and yield within dramatically reduced timeframes [22]. This approach enables processing at lower temperatures while maintaining high efficiency, demonstrating potential for sustainable industrial implementation [22].

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reaction Time | Solvent System |

|---|---|---|---|---|

| Na₂S₂O₈/FeSO₄ | 80°C, aqueous | 87.5 | 30 minutes | Water |

| K₂S₂O₈/FeSO₄ | 50°C, aqueous | Variable | 120 hours | Water |

| K₂S₂O₈/FeSO₄ (MW) | Microwave, 5 min | 95 | 5 minutes | Water |

| FeCl₃ | Elevated temperature | Moderate | Hours | Organic solvents |

| Electrochemical | Controlled voltage | Variable | Variable | Various |

Scale-Up Challenges and Industrial Applications

Scale-up of dehydrodivanillin synthesis presents multiple challenges related to reaction engineering, heat transfer, mass transfer, and economic viability [24] [25] [28]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reactor design, temperature control, and mixing efficiency to maintain optimal reaction conditions [24] [46].

Continuous flow processing represents a promising approach for industrial-scale dehydrodivanillin production [22] [46]. The DYNO-MILL technology demonstrates successful implementation of mechanochemical synthesis with continuous operation, enabling direct scale-up from laboratory to industrial levels [46]. This approach provides significant advantages over batch heating processes, including improved heat transfer, enhanced mixing, and consistent product quality [46].

Temperature control emerges as a critical scale-up parameter, particularly for chemical synthesis routes requiring elevated temperatures [4] [42]. Industrial reactors must maintain uniform temperature distribution to prevent local overheating or inadequate reaction temperatures that compromise yield and selectivity [42]. The aqueous persulfate system operating at 80 degrees Celsius provides manageable thermal requirements for large-scale implementation [4].

Economic analysis of kraft lignin-based vanillin production reveals important considerations for industrial viability [24] [28]. Techno-economic studies indicate payback periods of 6.19 years with internal rates of return reaching 22.63 percent under optimal conditions [24]. However, these projections require further improvements in reactor performance and solvent extraction efficiency to achieve competitive economics [24].

Purification and product isolation present significant scale-up considerations for industrial dehydrodivanillin production [27]. Current distillation methods for vanillin purification lack sufficient efficiency for industrial implementation without specialized equipment [27]. Anti-solvent crystallization using predetermined materials offers potential solutions for high-purity vanillin production with industrial feasibility [27].

Raw material costs and availability constitute major factors affecting industrial viability [25] [28]. While vanillin is accessible on industrial scale as a bio-based aromatic platform chemical, fluctuations in feedstock prices and supply chain disruptions can significantly impact production economics [25] [28]. The high cost of raw material pretreatment, combined with low yields and complex downstream processing, remains primary factors hindering industrialization [28].

Process integration and equipment optimization require substantial development for commercial implementation [25] [28]. Biorefinery processes necessitate equipment upgrades and process optimization to produce dehydrodivanillin from various natural sources efficiently [28]. Hydrothermal treatment equipment is widely utilized for lignin depolymerization and biomass delignification, though further optimization is needed for vanillin dimer production [28].

The development of integrated technologies combining multiple synthesis approaches offers potential advantages for industrial applications [28]. Hybrid processes incorporating both enzymatic and chemical synthesis steps may provide optimal balance between selectivity, yield, and economic viability [28]. These integrated approaches require careful optimization of individual process steps and their coordination for maximum overall efficiency [28].

Intracellular Enzyme Systems: Identification and Characterization

The bacterial conversion of dehydrodivanillin to vanillin involves a sophisticated network of intracellular enzyme systems that have been extensively characterized in model organisms, particularly Sphingomonas paucimobilis SYK-6 [1] [2]. This strain represents one of the most thoroughly studied systems for lignin-related biphenyl catabolism and serves as an exemplary model for understanding the enzymatic mechanisms involved in dehydrodivanillin transformation.

The primary enzymatic pathway begins with the multicomponent dehydrodivanillin O-demethylase system, encoded by the ligX gene cluster [3]. This enzyme complex, with an approximate molecular weight of 45,000 Da, catalyzes the initial O-demethylation of dehydrodivanillate to produce 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl. The system requires flavin adenine dinucleotide and iron-sulfur clusters as cofactors, demonstrating the complex electron transfer mechanisms involved in the initial substrate modification [3].

Following O-demethylation, the meta-cleavage oxygenase LigZ, a 38,000 Da enzyme, performs ring cleavage of the demethylated intermediate [4]. This enzyme belongs to the extradiol dioxygenase family and requires iron(II) and α-ketoglutarate as cofactors. The ring cleavage reaction produces a meta-cleavage compound that serves as the substrate for subsequent hydrolytic processing [4].

The meta-cleavage compound hydrolase LigY, with a molecular weight of approximately 32,000 Da, catalyzes the hydrolytic cleavage of the ring-opened intermediate to form 5-carboxyvanillate [4]. This enzyme operates without additional cofactor requirements and represents a critical step in the conversion pathway, as it produces the immediate precursor to vanillate formation [4].

The most significant enzymatic components in the dehydrodivanillin to vanillin conversion pathway are the 5-carboxyvanillate decarboxylases. Two distinct decarboxylase enzymes have been identified: LigW and LigW2 [2] [4]. LigW, with a molecular weight of 36,920 Da, was the first identified enzyme in this class. However, subsequent research revealed that LigW2, with a molecular weight of 39,379 Da, plays a more crucial role in the decarboxylation process [2].

Both decarboxylase enzymes catalyze nonoxidative decarboxylation reactions, meaning they remove the carboxyl group from 5-carboxyvanillate without requiring external electron acceptors or cofactors [2] [3]. Gas chromatography-mass spectrometry analysis using deuterium oxide has confirmed that these enzymes incorporate hydrogen atoms from water molecules into the product, demonstrating their nonoxidative mechanism [2] [3].

The substrate specificity of these decarboxylases is remarkably strict, with activity limited to 5-carboxyvanillate. Inhibition studies using substrate analogs such as 3-methoxysalicylate, 4-hydroxyisophthalate, and isophthalate have revealed that the positioning of carboxyl groups meta to each other is essential for substrate recognition [3]. The 3-methoxyl group also appears to be important for catalytic activity, as demonstrated by the lack of activity toward 4-hydroxyisophthalate [3].

Gene expression studies have shown that the decarboxylase genes are induced by the presence of dehydrodivanillate, with ligW2 showing approximately 5-fold induction compared to 3-fold for ligW [2]. Mutant studies have demonstrated that disruption of ligW2 reduces growth rate on dehydrodivanillate to 27% of wild-type levels, while ligW disruption only reduces growth to 83% of wild-type levels [2]. The double mutant lacking both decarboxylases completely loses the ability to grow on dehydrodivanillate, confirming the essential role of these enzymes in the pathway [2].

The vanillate produced by decarboxylation is subsequently processed by the vanillate O-demethylase LigM, which catalyzes tetrahydrofolate-dependent O-demethylation to produce protocatechuate [2]. This enzyme represents the interface between the biphenyl degradation pathway and the central aromatic metabolism pathway [2].

Metabolic Intermediates: Detection and Functional Role

The bacterial conversion of dehydrodivanillin involves the formation of numerous metabolic intermediates that have been identified and characterized using advanced analytical techniques. These intermediates serve crucial functional roles in the overall transformation pathway and provide insights into the biochemical mechanisms underlying lignin degradation.

The primary metabolic intermediates detected during anaerobic dehydrodivanillin degradation include both aromatic and alicyclic compounds [1]. In studies using cow ruminal fluid bacteria, thin-layer chromatography, high-performance liquid chromatography, and gas chromatography-mass spectrometry have identified three key aromatic intermediates: dehydrodivanillic acid, vanillic acid, and 5-carboxyvanillic acid [1]. Additionally, two alicyclic compounds, cyclohexanecarboxylic acid and cyclohexanol, have been detected as products of the degradation process [1].

The detection of dehydrodivanillic acid as an intermediate suggests that oxidative modification of the aldehyde groups in dehydrodivanillin occurs during the initial stages of bacterial metabolism [1]. This compound has been identified with a retention time of 16.5 minutes in high-performance liquid chromatography analysis and serves as a key intermediate in the oxidative pathway branch [1].

Vanillic acid, detected at a retention time of 10.1 minutes, represents a critical monomeric degradation product that can be formed through multiple pathways [1] [5]. This compound serves as a central hub in lignin degradation, as it can be further metabolized through established vanillate catabolic pathways [1] [5]. The detection of vanillic acid in both aerobic and anaerobic degradation systems demonstrates its importance as a universal intermediate in lignin-related compound metabolism [1] [5].

The formation of 5-carboxyvanillic acid as an intermediate has been confirmed through multiple analytical approaches [1]. This compound, with a retention time of 11.2 minutes in reverse-phase chromatography, represents the direct product of biphenyl cleavage and serves as the immediate precursor to vanillate formation through decarboxylation [1] [2].

The detection of alicyclic intermediates, particularly cyclohexanecarboxylic acid and cyclohexanol, indicates that alternative reductive pathways operate in anaerobic bacterial systems [1]. These compounds, with retention times of 14.2 and 7.8 minutes respectively, suggest that the aromatic ring structure can be reduced to saturated cyclic compounds under anaerobic conditions [1]. The formation of these alicyclic intermediates may represent a mechanism for bacteria to extract additional energy from the substrate under oxygen-limited conditions [1].

Advanced analytical techniques have been employed to characterize these intermediates with high precision. Gas chromatography-mass spectrometry analysis of trimethylsilyl derivatives has provided definitive identification of metabolic products [1] [2]. For example, the trimethylsilyl derivative of 5-carboxyvanillate shows a molecular ion at m/z 428 with major fragment ions at m/z 413 and 251, confirming its identity and purity [3].

The functional roles of these intermediates extend beyond simple metabolic conversion. The formation of 4-carboxy-2-hydroxypent-2,4-dienoate as an alternative pathway product suggests that bacteria can utilize multiple degradation routes depending on environmental conditions [4]. This intermediate, detected at a retention time of 13.5 minutes, may serve as a substrate for energy-conserving decarboxylation reactions in anaerobic environments [4].

Studies using isotope labeling have provided additional insights into the metabolic fate of intermediates. Deuterium oxide incorporation experiments have demonstrated that the decarboxylation of 5-carboxyvanillate to vanillate involves the incorporation of hydrogen atoms from water molecules, confirming the nonoxidative mechanism of the decarboxylase enzymes [2] [3].

The temporal appearance of intermediates during bacterial growth has been monitored to understand the kinetics of the transformation process. In studies with Sphingomonas paucimobilis SYK-6, the accumulation of 5-carboxyvanillate peaks at approximately 12 hours of incubation, followed by its conversion to vanillate [2]. This temporal pattern provides insights into the rate-limiting steps in the overall pathway and the regulation of enzyme expression [2].

The detection of protocatechuate as a final aromatic intermediate, with a retention time of 8.6 minutes, confirms the convergence of the dehydrodivanillin degradation pathway with central aromatic metabolism [2] [3]. This compound serves as the entry point into the protocatechuate 4,5-cleavage pathway, which ultimately leads to the formation of pyruvate and oxaloacetate for incorporation into central metabolism [2] [3].

Decarboxylation and Ring-Cleavage Pathways

5-Carboxyvanillate Decarboxylase: Genetic and Biochemical Studies

The 5-carboxyvanillate decarboxylase enzymes represent a unique class of nonoxidative decarboxylases that play a pivotal role in lignin-related aromatic compound degradation. Comprehensive genetic and biochemical studies have revealed the molecular mechanisms underlying these enzymes and their critical importance in bacterial lignin catabolism.

The genetic organization of the 5-carboxyvanillate decarboxylase system involves two distinct genes: ligW and ligW2 [2] [4]. The ligW gene consists of a 1,002-base pair open reading frame encoding a protein with a molecular mass of 36,920 Da [3]. The ligW2 gene, which has been shown to play a more significant role in dehydrodivanillate catabolism, consists of a 1,050-base pair open reading frame encoding a 39,379 Da protein [2].

Phylogenetic analysis has revealed that both decarboxylase enzymes belong to a unique enzyme family distinct from other known aromatic acid decarboxylases [2] [3]. The deduced amino acid sequence of LigW exhibits 31% identity with the 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase from Rattus norvegicus, suggesting evolutionary conservation of the decarboxylation mechanism across different organisms [3]. LigW2 shares 37% amino acid identity with LigW, indicating that these enzymes evolved from a common ancestor but have diverged to perform specific functions in the degradation pathway [2].

The biochemical characterization of these enzymes has been accomplished through heterologous expression in Escherichia coli and subsequent purification [2] [3]. Both enzymes have been successfully expressed as recombinant proteins, with LigW producing a 37-kDa protein and LigW2 producing a 39-kDa protein, sizes consistent with their predicted molecular weights [2] [3].

Kinetic studies have revealed important differences between the two decarboxylases. LigW exhibits a specific activity of approximately 120 ± 32 milliunits per milligram of protein toward 5-carboxyvanillate [2]. The enzyme follows Michaelis-Menten kinetics with a Km value that indicates moderate substrate affinity. In contrast, LigW2 demonstrates higher catalytic efficiency and appears to be the primary enzyme responsible for 5-carboxyvanillate decarboxylation in vivo [2].

The nonoxidative nature of these decarboxylases has been confirmed through isotope labeling experiments [2] [3]. When 5-carboxyvanillate is incubated with purified enzyme in the presence of deuterium oxide, the resulting vanillate incorporates deuterium atoms from the solvent, demonstrating that the decarboxylation mechanism involves the replacement of the carboxyl group with a hydrogen atom derived from water [2] [3].

Gene expression studies have provided insights into the regulation of decarboxylase expression. Both ligW and ligW2 are induced by the presence of dehydrodivanillate, with ligW2 showing higher induction levels (5-fold) compared to ligW (3-fold) [2]. This differential expression pattern explains the more significant role of LigW2 in dehydrodivanillate catabolism. The genes are subject to catabolite repression, as the addition of glucose and peptone to the growth medium stimulates bacterial growth but reduces dehydrodivanillin degradation activity [1].

Mutant studies have been crucial for understanding the functional roles of these enzymes. Single mutants lacking ligW retain 80% of wild-type 5-carboxyvanillate decarboxylase activity and can grow on dehydrodivanillate at 83% of the wild-type rate [2]. In contrast, ligW2 mutants retain only 28% of wild-type decarboxylase activity and grow at only 27% of the wild-type rate [2]. The double mutant lacking both decarboxylases completely loses the ability to grow on dehydrodivanillate and has virtually no detectable decarboxylase activity [2].

The substrate specificity of these decarboxylases has been extensively investigated using various aromatic acid analogs [2] [3]. Both enzymes show strict specificity for 5-carboxyvanillate, with no detectable activity toward related compounds such as 3-methoxysalicylate, 4-hydroxyisophthalate, or isophthalate [2] [3]. Inhibition studies using these analogs have revealed that the positioning of carboxyl groups meta to each other is essential for substrate recognition, and the 3-methoxyl group is also important for catalytic activity [3].

The active site architecture of these enzymes has been inferred from sequence analysis and inhibition studies. Both enzymes contain conserved histidine residues that are essential for catalytic activity, similar to other members of this decarboxylase family [2]. The enzymes do not require external cofactors or metal ions for activity, distinguishing them from oxidative decarboxylases that require NAD(P)H and other electron acceptors [2] [3].

The chromosomal organization of the decarboxylase genes has been mapped using pulsed-field gel electrophoresis and Southern hybridization analysis [2] [3]. Both ligW and ligW2 are located within an 18-kb gene cluster that includes other dehydrodivanillate catabolic genes such as ligX, ligZ, and ligY [2] [3]. This genetic organization suggests that these genes are coordinately regulated and evolved as a functional unit for biphenyl degradation [2] [3].

Synergistic Enzyme Systems in Lignin Degradation

The degradation of lignin and lignin-related compounds involves complex synergistic interactions between multiple enzyme systems that work together to achieve efficient depolymerization and mineralization. These synergistic relationships have been demonstrated in both bacterial and fungal systems, revealing the sophisticated biochemical networks that have evolved for lignin catabolism.

In bacterial systems, the synergistic action of multiple enzyme classes has been extensively documented. Dye-decolorizing peroxidases work in concert with laccase enzymes to achieve comprehensive lignin degradation [6] [7]. Studies with Pseudomonas putida A514 have revealed that DyP-type peroxidases exhibit unique manganese-independent lignin depolymerization activity while maintaining the ability to participate in synergistic reactions with cellular components [7]. The combination of DyP enzymes with intact bacterial cells results in enhanced cell growth and lignin degradation efficiency, with up to 27% lignin degradation achieved through this synergistic approach [7].

The molecular basis for enzymatic synergy in lignin degradation involves complementary reaction mechanisms that address different aspects of the lignin polymer structure. Laccase enzymes, which are multicopper oxidases, generate phenoxy radicals that can participate in both polymerization and depolymerization reactions depending on the reaction conditions [8]. When combined with bacterial cells that can rapidly metabolize the monomeric products generated by laccase action, the equilibrium shifts toward depolymerization, resulting in enhanced lignin conversion efficiency [8].

Nuclear magnetic resonance spectroscopy studies have revealed that different enzyme systems target distinct functional groups within the lignin polymer [8]. Laccase treatment has been shown to have the most significant impact on abundant chemical groups in lignin, while bacterial cellular components and Fenton reaction reagents promote the degradation of different types of lignin functional groups [8]. This complementary action explains the chemical basis for the synergistic effects observed in combined enzyme-cell systems [8].

The synergistic relationship between extracellular enzymes and intracellular metabolic pathways has been demonstrated in studies with Rhodococcus opacus [8]. The combination of laccase pretreatment with bacterial fermentation resulted in a 17-fold increase in lipid production compared to bacterial cells alone [8]. This dramatic enhancement demonstrates that the rapid utilization of laccase-generated monomers by bacterial cells promotes the reaction toward continued depolymerization [8].

In fungal systems, the synergistic action of lignin-modifying enzymes with auxiliary enzymes has been extensively characterized. Lytic polysaccharide monooxygenases have been shown to synergize with manganese peroxidase for lignin oxidation [9]. The LPMO enzymes can produce hydrogen peroxide in the presence of electron donors, which then serves as a substrate for manganese peroxidase activity [9]. This synergistic relationship enables the oxidation of lignin model compounds with over 80% efficiency for p-coumaric acid [9].

The hydrogen peroxide production system in fungi involves multiple enzyme components that work synergistically to support lignin degradation [10]. Glucose oxidase, glyoxal oxidase, and veratryl alcohol oxidase use small organic molecules as substrates to generate hydrogen peroxide, which initiates the peroxidase reaction cascade [10]. This auxiliary enzyme system ensures a continuous supply of the oxidizing agent required for peroxidase activity [10].

Transcriptomic analyses have revealed that lignin-modifying enzymes are co-regulated with auxiliary enzymes during lignin degradation [9]. In studies with Irpex lacteus and Dichomitus squalens, lytic polysaccharide monooxygenases showed coordinated expression with lignin-degrading enzymes, indicating their integral role in the lignin degradation process [9]. This co-regulation suggests that the synergistic enzyme systems have evolved as integrated functional units [9].

The synergistic action of multiple enzyme systems is particularly evident in the ring-cleavage pathways that follow lignin depolymerization. Aromatic ring-cleavage enzymes from different families work together to process the diverse array of aromatic compounds generated from lignin breakdown [11]. The protocatechuate 4,5-cleavage pathway involves the coordinated action of multiple enzymes, including protocatechuate 4,5-dioxygenase, 4-carboxy-2-hydroxypent-2,4-dienoate hydrolase, and other auxiliary enzymes [11].

The synergistic relationship between decarboxylation and ring-cleavage pathways has been demonstrated in studies with Sphingomonas paucimobilis SYK-6 [2] [4]. The 5-carboxyvanillate decarboxylases work in concert with the protocatechuate 4,5-cleavage pathway to ensure efficient processing of lignin-derived aromatic compounds. The dual decarboxylase system provides redundancy and ensures continued function even when one enzyme is compromised [2].

Environmental factors play a crucial role in determining the effectiveness of synergistic enzyme systems. Studies have shown that the combination of electro-Fenton processes with white-rot fungi creates synergistic conditions that significantly enhance lignin degradation efficiency [10]. The electro-Fenton system generates hydroxyl radicals that complement the enzymatic oxidation processes, resulting in 82-89% lignin degradation efficiency [10].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (99.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index